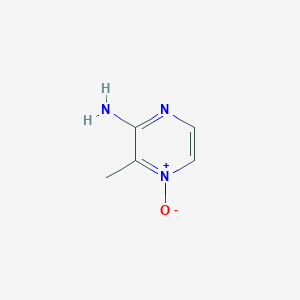

3-Methyl-2-pyrazinamine 4-oxide

Beschreibung

3-Methyl-2-pyrazinamine 4-oxide is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at position 3, an amine group at position 2, and an N-oxide moiety at position 4.

Eigenschaften

CAS-Nummer |

103965-76-0 |

|---|---|

Molekularformel |

C5H7N3O |

Molekulargewicht |

125.13 g/mol |

IUPAC-Name |

3-methyl-4-oxidopyrazin-4-ium-2-amine |

InChI |

InChI=1S/C5H7N3O/c1-4-5(6)7-2-3-8(4)9/h2-3H,1H3,(H2,6,7) |

InChI-Schlüssel |

WEYZXOYQTDSWLG-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C=CN=C1N)[O-] |

Kanonische SMILES |

CC1=[N+](C=CN=C1N)[O-] |

Synonyme |

Pyrazinamine, 3-methyl-, 4-oxide (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Functional Group Impact

- Amine vs. Carboxylic Acid : The amine group in 3-methyl-2-pyrazinamine 4-oxide increases basicity compared to Acipimox’s carboxylic acid, which is deprotonated at physiological pH. This difference affects solubility (amine: higher water solubility at acidic pH) and binding modes in coordination chemistry.

- N-Oxide Group: Common to all compounds, the N-oxide enhances polarity and stabilizes metal coordination via oxygen lone pairs. For example, Acipimox forms stable Co(II) and Zn(II) complexes, while the absence of N-oxide in non-oxidized analogs reduces chelation efficacy.

Substituent Position and Steric Effects

- Positional Isomerism : In Acipimox, the methyl group at position 5 (vs. position 3 in the target compound) alters electronic distribution. Methyl at position 3 in 3-methyl-2-pyrazinamine 4-oxide may increase steric hindrance near the amine, affecting nucleophilic reactivity.

- Bulky Groups : The tert-butyl group in 6-tert-butyl-5-chloro-3-methylpyrazine 4-oxide () reduces accessibility to the N-oxide oxygen, limiting metal coordination compared to less hindered analogs.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-2-pyrazinamine 4-oxide, and what methodological challenges arise?

Answer:

The synthesis of 3-methyl-2-pyrazinamine 4-oxide typically involves oxidation of its precursor, 3-methyl-2-pyrazinamine. A common approach mimics enzymatic activation pathways, such as using hydrogen peroxide (H₂O₂) in a phosphate buffer (40 mM, pH 7.4), which parallels the oxidation mechanism observed in pyrazinamide analogs . Key challenges include controlling regioselectivity to avoid over-oxidation and isolating the 4-oxide derivative from potential byproducts (e.g., N-oxides at alternative positions). Reflux conditions and pH adjustments (e.g., buffered vs. non-buffered systems) must be optimized to maximize yield .

Basic: How can researchers characterize the purity and structural integrity of 3-methyl-2-pyrazinamine 4-oxide?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- UV-Vis Spectroscopy : Monitors oxidation states and electronic transitions, particularly for distinguishing the 4-oxide form from other N-oxide isomers .

- ¹H NMR : Identifies proton environments near the amine and oxide groups. For example, deshielding of the pyrazine ring protons due to electron-withdrawing effects of the 4-oxide group can confirm structural placement .

- HPLC-MS : Validates purity and detects trace impurities, especially residual precursors or side products. Use reverse-phase C18 columns with a methanol/water gradient for separation .

Advanced: What computational tools can predict the electronic effects of the methyl and 4-oxide groups on the reactivity of 3-methyl-2-pyrazinamine 4-oxide?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution and frontier molecular orbitals (FMOs). Key insights include:

- Methyl Group : Electron-donating effects stabilize the pyrazine ring but may reduce electrophilicity at the 2-amine position.

- 4-Oxide Group : Introduces electron-withdrawing character, polarizing the ring and enhancing susceptibility to nucleophilic attack at specific positions.

Software like Gaussian or ORCA, combined with molecular docking (AutoDock Vina), can further explore interactions with biological targets (e.g., enzymes in Mycobacterium tuberculosis) .

Advanced: How does 3-methyl-2-pyrazinamine 4-oxide interact with pyrazinamidase (PncA) enzymes, and what implications does this have for drug resistance studies?

Answer:

In PncA-mediated activation, the 4-oxide group may interfere with hydrolysis mechanisms critical for prodrug activation. Comparative studies using UV-Vis and ¹H NMR can track enzymatic conversion rates in wild-type vs. mutant PncA strains. For example, mutations in PncA’s metal-binding domain (e.g., Asp12Ala) reduce catalytic efficiency, leading to resistance. Researchers should pair kinetic assays with X-ray crystallography to map binding interactions and identify resistance-conferring mutations .

Basic: What are the stability profiles of 3-methyl-2-pyrazinamine 4-oxide under varying pH and temperature conditions?

Answer:

Stability studies should assess:

- pH Sensitivity : The compound is stable in neutral buffers (pH 7–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) conditions, forming hydrolyzed products like pyrazine-2-carboxylic acid.

- Thermal Stability : Storage at 2–8°C in inert atmospheres (argon) prevents decomposition. Accelerated stability testing (40°C/75% RH) over 14 days can simulate long-term degradation pathways .

Advanced: How can researchers resolve contradictory data on the biological activity of 3-methyl-2-pyrazinamine 4-oxide derivatives?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) in cell-based assays (e.g., mycobacterial growth inhibition).

- Metabolite Profiling : Use LC-MS to confirm intracellular conversion to active metabolites.

- Control Experiments : Compare results with structurally analogous compounds (e.g., pyrazinamide) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.